molecular formula C15H11BrCl2O B1522425 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one CAS No. 898761-88-1

3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one

Cat. No. B1522425
M. Wt: 358.1 g/mol
InChI Key: DYJKQMOIFIEVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Optical and Electronic Properties

The compound 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one, a chalcone derivative, has been extensively studied for its optical and electronic properties. Research demonstrates its significant potential in optoelectronic applications due to its notable linear optical, second, and third-order nonlinear optical (NLO) properties. The compound's charge transport properties also signify its suitability for use in semiconductor devices, particularly as an n-type material in organic semiconductors, owing to its larger electron transfer integral values compared to hole ones (Shkir et al., 2019).

Structural Characterization and Molecular Interactions

Another aspect of the compound's scientific relevance is seen in its structural characterization and molecular interaction studies. The compound, synthesized and characterized through various techniques including X-ray diffraction, exhibits significant structural stability and intricate intermolecular interactions. Studies have delved into understanding the torsional angles, hydrogen bonding, C H···π, and π···π stacking interactions, further underlined by Hirshfeld surface analysis to elucidate the stability and interaction patterns within the crystal structure (Nadaf et al., 2019).

Antifungal and Antibacterial Properties

The compound and its derivatives have also been recognized for their potential biological applications, particularly their antifungal and antibacterial properties. Studies highlight the compound's broad-spectrum in vitro activity against pathogenic yeasts and molds, including Aspergillus species and fluconazole-resistant yeast isolates. The compound's relatively low cytotoxicity and acute toxicity enhance its potential for further experimental and clinical studies in antifungal applications (Buchta et al., 2004).

Synthesis and Chemical Reactivity

The synthesis routes and chemical reactivity of 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one have been a subject of considerable interest. Research has explored various synthetic pathways and characterized the resulting compounds through spectral analysis and X-ray diffraction. The insights into molecular structure, vibrational frequencies, and electronic absorption spectra have provided a deeper understanding of the compound's stability, reactivity, and potential applications in different fields, ranging from material science to pharmaceuticals (Lygin & Meijere, 2009).

Safety And Hazards

This involves examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or further studies into its properties.


Please note that this is a general approach and the specific details would depend on the available information about the compound. It’s always best to consult a professional chemist or a reliable source for accurate information.


properties

IUPAC Name

3-(4-bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJKQMOIFIEVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208633
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one

CAS RN

898761-88-1
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Reactant of Route 2
3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.